molecular formula C16H17N3OS B2859264 2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol CAS No. 670270-70-9

2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol

Cat. No.: B2859264
CAS No.: 670270-70-9
M. Wt: 299.39
InChI Key: HSBNNOWRIVGRDJ-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and an aminoethanol moiety. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary targets of the compound “2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol” are currently unknown. The compound is structurally related to thieno[2,3-d]pyrimidin-4-yl derivatives

Mode of Action

Based on its structural similarity to other thieno[2,3-d]pyrimidin-4-yl derivatives , it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol typically involves multiple steps, including condensation, cyclization, and substitution reactions. One common synthetic route starts with the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate to form the thieno[2,3-d]pyrimidine core. This intermediate is then subjected to chlorination and nucleophilic substitution to introduce the 3,4-dimethylphenyl group and the aminoethanol moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core or the aminoethanol moiety.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol is unique due to the presence of the aminoethanol moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the thieno[2,3-d]pyrimidine core.

Biological Activity

The compound 2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol , often referred to as a thieno[2,3-d]pyrimidine derivative, has garnered attention in recent years due to its potential biological activities, particularly in the field of oncology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions. The compound can be synthesized through methods that include the Gewald reaction, which utilizes malonitrile and sulfur compounds under basic conditions. Following initial synthesis, further modifications can be made to enhance biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives. For instance, a series of compounds were evaluated against the NCI 60 cancer cell line panel. The results indicated that certain derivatives exhibited significant growth inhibition compared to standard chemotherapeutics like 5-fluorouracil (5-FU). Specifically:

CompoundTGI (μM)GI50 (μM)LC50 (μM)
Compound 2016.23.350.1
Compound 2367.76.6100

These compounds demonstrated superior activity compared to established treatments, suggesting a promising avenue for cancer therapy development .

Thieno[2,3-d]pyrimidines act primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. The binding mode of these compounds mimics that of folic acid and methotrexate, allowing for selective targeting of tumor cells over normal cells due to the higher expression of folate receptors in cancerous tissues .

Case Studies

  • Study on Triple-Negative Breast Cancer : A specific derivative was tested for its efficacy against triple-negative breast cancer cell lines (MDA-MB-231). The results indicated significant cytotoxicity and suggested that these compounds could be developed as targeted therapies against aggressive cancer types .
  • Comparative Analysis with Other Anticancer Agents : In comparative studies with other known DHFR inhibitors such as methotrexate, certain thieno[2,3-d]pyrimidine derivatives showed enhanced selectivity and potency. This selectivity is attributed to structural features that allow for better interaction with the DHFR active site .

Pharmacological Properties

Thieno[2,3-d]pyrimidine derivatives also exhibit potential beyond anticancer activity. They have been investigated for their roles in:

  • Antidiabetic Activity : Some derivatives have shown promise in modulating glucose metabolism.
  • Antimicrobial Effects : Certain compounds within this class have demonstrated activity against various bacterial strains.
  • Anti-inflammatory Properties : Research indicates potential pathways through which these compounds may reduce inflammation .

Properties

IUPAC Name

2-[[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-10-3-4-12(7-11(10)2)13-8-21-16-14(13)15(17-5-6-20)18-9-19-16/h3-4,7-9,20H,5-6H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBNNOWRIVGRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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